(5-(3-Chlorophenyl)pyridin-3-yl)methanol
Overview
Description
Scientific Research Applications
Biocatalytic Synthesis
The whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) has been achieved in a green, economic, and efficient manner using recombinant Escherichia coli in a water-cyclohexane liquid-liquid system. This method showcases a significant reduction in reaction time and an increase in yield and enantiomeric excess (ee) through a novel microreaction system, highlighting an efficient synthesis approach with potential applications in pharmaceutical and chemical industries (Chen et al., 2021).
Chiral Intermediate Production
Production of the chiral intermediate (S)-CPMA, crucial for the anti-allergic drug Betahistine, was demonstrated using Kluyveromyces sp. from soil samples. This study presents an innovative aqueous two-phase system (ATPs) enhancing the substrate tolerance and biocompatibility of microbial cells, leading to high yield and enantiomeric excess of (S)-CPMA, marking a significant step in biotechnological production of pharmaceutical intermediates (Ni et al., 2012).
Organometallic Complexes
The work on fac-Re(CO)3Cl complexes of [2-(4-R-1H-1,2,3-Triazol-1-yl)methyl]pyridine inverse “Click” ligands showcases a systematic synthetic, spectroscopic, and computational study of rhenium(I) complexes. These complexes exhibit interesting electronic properties, including intense absorptions in the UV region and MLCT (metal-to-ligand charge transfer) nature of the lower energy part of the absorption band, offering insights into their potential application in catalysis and material science (Anderson et al., 2013).
Molecular Docking and Antimicrobial Activity
A study on the molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone provides comprehensive insights into the antimicrobial potential of this compound. The research highlights its capability as an effective agent against bacterial and fungal infections, supported by molecular docking simulations indicating its usefulness in overcoming microbial resistance to drugs (Sivakumar et al., 2021).
Safety And Hazards
properties
IUPAC Name |
[5-(3-chlorophenyl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-7,15H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGLMJWTKVXRMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647000 | |
Record name | [5-(3-Chlorophenyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(3-Chlorophenyl)pyridin-3-yl)methanol | |
CAS RN |
887973-96-8 | |
Record name | [5-(3-Chlorophenyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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